2,5-Dichlorotoluene

Description

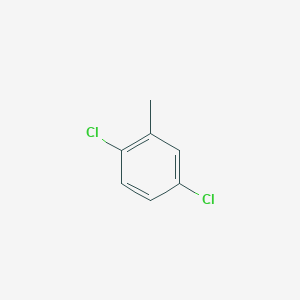

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAKZJUYBOYVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066484 | |

| Record name | 2,5-Dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19398-61-9 | |

| Record name | 2,5-Dichlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dichloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DICHLOROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dichloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Dichlorotoluene chemical properties and structure

An In-depth Technical Guide to 2,5-Dichlorotoluene: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound.

Chemical Structure and Identification

This compound is an aromatic organic compound.[1] Its structure consists of a toluene molecule substituted with two chlorine atoms at the second and fifth positions of the benzene ring.

| Identifier | Value |

| CAS Number | 19398-61-9 |

| Molecular Formula | C₇H₆Cl₂[1][2] |

| SMILES | CC1=C(Cl)C=CC(Cl)=C1[1] |

| InChI | InChI=1S/C7H6Cl2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 |

| InChIKey | KFAKZJUYBOYVKA-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][3][4] It is characterized by its limited solubility in water but shows good solubility in organic solvents.[1]

| Property | Value |

| Molecular Weight | 161.03 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[1][3][4] |

| Density | 1.254 g/mL at 25 °C[5] |

| Melting Point | 4-5 °C[4][5] |

| Boiling Point | 197-200 °C[4][5] |

| Flash Point | 79 °C[5] |

| Refractive Index | 1.546-1.548[5] |

| Solubility | Sparingly soluble in water, soluble in organic solvents[1] |

Synthesis Approaches

The production of this compound can be challenging due to the formation of multiple isomers during the direct chlorination of toluene. However, specific methods have been developed to achieve higher yields of the desired 2,5-isomer.

Synthesis Workflow

Caption: Two-step synthesis of this compound.

Experimental Methodologies

1. Chlorination of o-Chlorotoluene

A common method for the synthesis of this compound involves the direct chlorination of ortho-chlorotoluene. This reaction is typically carried out in the presence of a catalyst system to enhance the selectivity for the desired isomer.

-

Reactants : o-Chlorotoluene and Chlorine gas.

-

Catalyst : A mixture of a ring-chlorination catalyst (e.g., ferric chloride) and a co-catalyst containing sulfur or a metal sulfide is often employed.

-

Reaction Conditions : The reaction is generally conducted at a temperature range of -20°C to 70°C.

-

Outcome : This process yields a mixture of dichlorotoluene isomers, with an enhanced proportion of this compound compared to direct chlorination of toluene. The final product is then isolated through fractional distillation.

2. Two-Step Synthesis via Transalkylation

This approach involves a two-step process that offers high selectivity and yield for this compound.

-

Step 1: Chlorination of 4-tert-Alkyltoluene or 4-Isopropyltoluene

-

Reactants : 4-tert-Alkyltoluene or 4-isopropyltoluene and chlorine gas.

-

Catalyst : A Friedel-Crafts catalyst, such as anhydrous ferric chloride or aluminum chloride, often in the presence of sulfur or a sulfur-containing compound.

-

Reaction Conditions : The chlorination is typically carried out at a temperature ranging from room temperature to 80°C.

-

Intermediate Product : This step produces 2,5-dichloro-4-tert-alkyltoluene or 2,5-dichloro-4-isopropyltoluene.

-

-

Step 2: Transalkylation

-

Reactants : The intermediate product from Step 1 and toluene.

-

Catalyst : A Friedel-Crafts catalyst.

-

Reaction Conditions : The transalkylation is generally performed at a temperature between 20°C and 60°C.

-

Final Product : This step yields this compound with a high selectivity. The by-product, 4-tert-alkyltoluene or 4-isopropyltoluene, can be recovered and recycled.

-

Applications

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its primary applications are in the production of pesticides and as a monomer for heat-resistant polymers.[3]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions. It can cause skin and respiratory irritation.[1] Proper personal protective equipment should be worn when handling this chemical to minimize exposure.

References

- 1. prepchem.com [prepchem.com]

- 2. JPS6339828A - Production of this compound - Google Patents [patents.google.com]

- 3. US4031146A - Process for the production of this compound - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. US4822928A - Process for producing this compound - Google Patents [patents.google.com]

2,5-Dichlorotoluene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dichlorotoluene, a significant chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical identity, physicochemical properties, detailed synthesis protocols, and key applications, with a focus on its role in the development of therapeutic agents and other commercially important compounds. The information is presented to support research, development, and manufacturing activities involving this versatile molecule.

Chemical Identity and Physicochemical Properties

This compound, also known as 1,4-dichloro-2-methylbenzene, is an aromatic organic compound. Its chemical structure consists of a toluene molecule substituted with two chlorine atoms at the 2 and 5 positions of the benzene ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 19398-61-9[1] |

| Molecular Formula | C₇H₆Cl₂[1] |

| Synonyms | 1,4-Dichloro-2-methylbenzene, 2,5-DCT |

The physicochemical properties of this compound are critical for its handling, storage, and application in various chemical reactions. A summary of these properties is provided in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 161.03 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Strong, pungent |

| Melting Point | 4-5 °C |

| Boiling Point | 197-200 °C |

| Density | 1.254 g/mL at 25 °C |

| Solubility | Sparingly soluble in water; soluble in organic solvents |

| Flash Point | 79 °C |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. The selection of a specific route often depends on the desired purity, yield, and the availability of starting materials. Two primary industrial methods are the chlorination of o-chlorotoluene and the chlorination of a 4-substituted toluene followed by dealkylation.

Synthesis via Chlorination of o-Chlorotoluene

A common method for the production of this compound involves the direct chlorination of o-chlorotoluene in the presence of a catalyst. This process yields a mixture of dichlorotoluene isomers, from which the 2,5-isomer can be separated. The use of specific catalysts can enhance the selectivity towards the desired product.

Experimental Protocol:

The chlorination of ortho-chlorotoluene is conducted by introducing chlorine gas into the starting material in the presence of a catalyst system.[2] A combination of a ring-chlorination catalyst (e.g., iron, ferrocene, zirconium tetrachloride, or aluminum chloride) and a co-catalyst containing sulfur (e.g., sulfur monochloride) has been shown to improve the yield of the 2,5-isomer.[2]

-

Reaction Setup: A reaction vessel equipped with a stirrer, gas inlet tube, thermometer, and a reflux condenser is charged with ortho-chlorotoluene and the catalyst system. The catalyst system may consist of a metal sulfide or a mixture of a ring-chlorination catalyst and a sulfur-containing co-catalyst.[2]

-

Chlorination: Chlorine gas is bubbled through the reaction mixture. The reaction is exothermic, and cooling may be necessary to maintain the temperature in the preferred range of 20°C to 50°C.[2]

-

Monitoring: The progress of the reaction is monitored by measuring the increase in weight or specific gravity of the reaction mixture until the desired degree of chlorination is achieved, typically when the mixture contains at least 50% dichlorotoluenes.[2]

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst. The resulting mixture of dichlorotoluene isomers is then subjected to fractional distillation or crystallization to isolate the substantially pure this compound.[2]

Synthesis via Chlorination of 4-tert-Alkyltoluene and Transalkylation

This method involves a two-step process that offers high selectivity and yield of this compound.[3]

Experimental Protocol:

Step 1: Chlorination of 4-isopropyltoluene [3]

-

Reaction Setup: To 264 g (2.0 mol) of 4-isopropyltoluene, add 3.3 g (0.020 mol) of anhydrous ferric chloride (FeCl₃) and 1.5 g (0.047 mol) of sulfur as catalysts.

-

Chlorination: Gaseous chlorine is introduced into the mixture at a rate of 40 liters/hour while maintaining the temperature at 45°C. The chlorination is continued until the degree of chlorination reaches 2.1.

-

Isolation of Intermediate: The catalyst is removed from the reaction mixture, and the unreacted starting material and monochloro derivatives are recycled via distillation. The resulting 2,5-dichloro-4-isopropyltoluene is separated from the distillation residue.

Step 2: Transalkylation [3]

-

Reaction Setup: 267 g (1.3 mol) of the obtained 2,5-dichloro-4-isopropyltoluene is added to 2000 g of toluene. 64 g (0.48 mol) of anhydrous aluminum chloride is added as a catalyst.

-

Reaction: The mixture is stirred vigorously at room temperature for 5 hours.

-

Work-up and Purification: The reaction mixture is washed with water to remove the catalyst. The organic layer is then distilled to yield 190 g of this compound and 168 g of 4-isopropyltoluene, which can be recycled.[3]

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of various fine chemicals, particularly in the pharmaceutical and agrochemical sectors.

Synthesis of 2,5-Dichlorobenzoic Acid

A primary application of this compound is its oxidation to 2,5-dichlorobenzoic acid, a key building block for pharmaceuticals and herbicides.

References

Synthesis of 2,5-Dichlorotoluene from p-Chlorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dichlorotoluene, a key intermediate in the production of pharmaceuticals, agrochemicals, and high-performance polymers. The focus of this document is the synthesis from p-chlorotoluene, outlining both the direct chlorination approach and a higher-yield, multi-step alternative. This guide includes detailed experimental protocols, a comparative analysis of different synthetic routes, and a discussion of the challenges associated with achieving high selectivity for the desired isomer.

Introduction

This compound is a valuable organochlorine compound utilized as a precursor in the synthesis of a variety of commercial products. The arrangement of the chlorine and methyl substituents on the benzene ring makes it a versatile building block in organic synthesis. However, the direct synthesis of this compound with high purity presents a significant challenge due to the formation of a mixture of isomers during the electrophilic chlorination of p-chlorotoluene. This guide explores the methodologies to address this challenge, providing researchers with the necessary information to select and optimize a synthetic route tailored to their specific needs.

Direct Chlorination of p-Chlorotoluene

The direct chlorination of p-chlorotoluene is a seemingly straightforward approach to obtaining this compound. The reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a chlorine atom, typically in the presence of a Lewis acid catalyst.

Reaction Mechanism and Isomer Distribution

The methyl group of p-chlorotoluene is an ortho, para-directing group, while the chlorine atom is also an ortho, para-directing, but deactivating group. The incoming electrophile (chloronium ion, Cl+) will be directed to the positions ortho to the methyl group and ortho to the chlorine atom. This results in the formation of a mixture of dichlorotoluene isomers, primarily 2,4-dichlorotoluene and 3,4-dichlorotoluene, with the desired this compound often being a minor product. The use of specific catalysts, such as certain zeolites, can influence the isomer ratio to some extent.

An In-depth Technical Guide to the Isomerization and Redistribution Reactions of 2,5-Dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerization and redistribution reactions of 2,5-dichlorotoluene, a critical transformation for enhancing the value of chlorinated toluene feedstocks. This compound is often an overproduced and less valuable isomer in the industrial chlorination of toluene.[1] Its conversion to more sought-after isomers, such as 2,4- and 2,6-dichlorotoluene, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes, is of significant industrial importance.[1][2] This document details the underlying chemistry, experimental protocols, and quantitative outcomes of these reactions, with a focus on catalysis by aluminum chloride (AlCl₃).

Core Concepts: Isomerization and Redistribution

The conversion of this compound (2,5-DCT) primarily involves two competing reaction types, both catalyzed by Lewis acids like AlCl₃:

-

Isomerization: This reaction involves the intramolecular migration of a chlorine atom or the methyl group around the aromatic ring, resulting in the formation of other dichlorotoluene isomers (e.g., 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-DCT). These reactions are equilibrium-driven, and the final product distribution is influenced by the thermodynamic stability of the isomers.

-

Redistribution (Disproportionation/Transalkylation): This intermolecular reaction involves the transfer of methyl and/or chloro groups between dichlorotoluene molecules. This process leads to the formation of a range of products, including monochlorotoluene, trichlorotoluene, toluene, dichlorobenzene, and dichloroxylene.[3][4]

Quantitative Analysis of Reaction Products

The following tables summarize the quantitative data for the AlCl₃-catalyzed conversion of this compound at equilibrium. The data is based on the findings of Zhai et al. (2018), where the reactions were carried out at temperatures ranging from 392.15 K to 452.15 K.[3][4]

Table 1: Equilibrium Product Yields in the Isomerization and Redistribution of this compound [3][4]

| Product | Yield (%) |

| Isomerization Products | |

| 2,3-Dichlorotoluene | 2.3 |

| 2,4-Dichlorotoluene | 16.2 |

| 2,6-Dichlorotoluene | 5.6 |

| 3,4-Dichlorotoluene | 3.3 |

| 3,5-Dichlorotoluene | 9.6 |

| Redistribution Products | |

| Chlorobenzene | 0.5 |

| Dichlorobenzene | 19.2 |

| Dichloroxylene | 20.4 |

Table 2: Conversion of this compound and Total Product Yields at Equilibrium [3]

| Parameter | Value (%) |

| This compound Conversion | ~78 |

| Total Dichlorotoluene Yield | ~37 |

| Total Yield of Valuable Chlorinated Aromatics (DCT, DCB, CB) | ~57 |

Reaction Mechanisms and Pathways

The isomerization and redistribution of dichlorotoluenes under Lewis acid catalysis proceed through the formation of carbocation intermediates. The Lewis acid, AlCl₃, abstracts a chloride ion from the dichlorotoluene molecule, generating a dichlorotoluenyl cation. This cation can then undergo rearrangements or react with other aromatic molecules.

Caption: Isomerization and Redistribution Pathways of this compound.

Detailed Experimental Protocols

The following protocols are based on established methods for Lewis acid-catalyzed isomerization and redistribution reactions of halogenated aromatic compounds.

Materials and Reagents

-

This compound (≥98% purity)

-

Anhydrous Aluminum Chloride (AlCl₃) (≥99% purity)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

-

Crushed ice

Experimental Setup and Procedure

The reaction is typically carried out in a multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a sampling outlet.[4]

References

Physical and chemical properties of 2,5-Dichlorotoluene

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dichlorotoluene

Introduction

This compound (2,5-DCT) is an aromatic organic compound that serves as a crucial intermediate in the synthesis of a wide array of chemicals.[1][2] With the chemical formula C₇H₆Cl₂, its structure consists of a toluene molecule substituted with two chlorine atoms at the 2 and 5 positions of the benzene ring.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and modification, and its applications, tailored for researchers, scientists, and professionals in drug development. Its utility as a precursor is significant in the production of pesticides, herbicides, dyes, and pharmaceuticals.[1][3][4]

Chemical and Physical Properties

The physical and chemical characteristics of this compound are well-documented and essential for its application in various synthetic processes. It typically appears as a colorless to light yellow liquid with a distinct, pungent odor.[2][3][5]

General and Computed Properties

The fundamental identifiers and computed properties of this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,4-dichloro-2-methylbenzene | [6] |

| Molecular Formula | C₇H₆Cl₂ | [6][7] |

| Molecular Weight | 161.03 g/mol | [6][7] |

| CAS Number | 19398-61-9 | [6][7] |

| EC Number | 243-032-2 | [6] |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)Cl | [6] |

| InChI | InChI=1S/C7H6Cl2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | [6] |

| InChIKey | KFAKZJUYBOYVKA-UHFFFAOYSA-N | [6] |

| XLogP3 | 4.1 | [6] |

| Complexity | 92.9 | [3] |

Experimental Physical Properties

The table below details the experimentally determined physical properties of this compound.

| Property | Value | Reference(s) |

| Physical State | Liquid | [5] |

| Appearance | Clear colorless to light yellow liquid | [3][5] |

| Odor | Odorless to strong, pungent | [3][5] |

| Melting Point | 4 - 5 °C / 39.2 - 41 °F | [5][7] |

| Boiling Point | 197 - 200 °C / 386.6 - 392 °F @ 760 mmHg | [5][7] |

| Density | 1.250 - 1.254 g/mL at 25 °C | [8] |

| Vapor Density | 5.6 | [5] |

| Flash Point | 79 °C / 174.2 °F | [5] |

| Solubility | Sparingly soluble in water; higher solubility in organic solvents | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: Proton NMR spectra for this compound are available and show characteristic shifts for the aromatic protons and the methyl group protons.[9] For example, in CDCl₃, the methyl protons (D) appear around 2.3 ppm, while the aromatic protons (A, B, C) are observed between 7.0 and 7.3 ppm.[9]

-

¹³C NMR: Carbon NMR provides information on the carbon framework of the molecule.

-

Mass Spectrometry: Mass spectra of this compound show a molecular ion peak corresponding to its molecular weight.[6] Key fragments observed are at m/z 162, 160, and 125.[6]

-

Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify functional groups within the molecule.[6]

Reactivity and Chemical Properties

The reactivity of this compound is governed by the interplay between the electron-withdrawing effects of the two chlorine atoms and the activating, ortho-para directing effect of the methyl group.[1] This substitution pattern allows for a variety of chemical transformations.

-

Isomerization: this compound can be isomerized to produce other dichlorotoluene isomers, such as the more commercially valuable 2,4-Dichlorotoluene.[1][10] This process is often catalyzed by zeolites like HZSM-5 at elevated temperatures.[10]

-

Oxidation: The methyl group can be oxidized to a carboxylic acid, yielding 2,5-dichlorobenzoic acid, a key intermediate for herbicides.[1]

-

Further Halogenation: While already chlorinated, further halogenation is possible under specific conditions, though this can lead to a mixture of products.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been developed, aiming for high yield and isomeric purity.

Method 1: Selective Chlorination of o-Chlorotoluene This is a common industrial method. Early approaches involving direct chlorination of toluene often resulted in a complex mixture of isomers.[1][11] A more selective process was developed as follows:

-

Reactants: o-Chlorotoluene is used as the starting material.

-

Catalyst System: A dual catalyst system is employed, consisting of a primary ring-chlorination catalyst (e.g., iron or ferric chloride) and a sulfur-containing co-catalyst (e.g., a metal sulfide).[1][11] The co-catalyst is crucial for directing the chlorination to achieve a high proportion of the 2,5-isomer.[11]

-

Procedure: a. A mixture of o-chlorotoluene and the catalyst system is placed in a glass chlorination vessel.[11] b. A stream of chlorine gas is passed over the surface of the mixture at a controlled rate.[11] c. The reaction temperature is maintained throughout the chlorination process. d. The reaction is monitored until the desired amount of chlorine has been added (typically 0.5 to 0.9 molecules of chlorine per molecule of o-chlorotoluene).[1]

-

Purification: The resulting product is a mixture containing unreacted o-chlorotoluene, various dichlorotoluene isomers, and some trichlorotoluenes.[11] Substantially pure this compound is obtained from this mixture through fractional distillation or crystallization.[11] This method can yield a dichlorotoluene fraction containing at least 55% of the desired 2,5-isomer.[11]

Method 2: Transalkylation Route A patented process provides an alternative route with high selectivity.[12]

-

Step 1: Chlorination: 4-t-alkyltoluene or 4-isopropyltoluene is chlorinated in the presence of a catalyst at a temperature ranging from room temperature to 80°C. This step selectively produces 2,5-dichloro-4-t-alkyltoluene or 2,5-dichloro-4-isopropyltoluene with a selectivity of over 90%.[12]

-

Step 2: Transalkylation: The 2,5-dichloro intermediate from Step 1 is then mixed with an excess of toluene in the presence of a Friedel-Crafts catalyst.[12][13] This reaction is typically carried out at 20° to 60°C.[12]

-

Mechanism: During transalkylation, the bulky t-alkyl or isopropyl group is transferred from the dichlorinated compound to the toluene, yielding this compound.[12][13]

Isomerization of this compound to 2,4-Dichlorotoluene

Recent research has focused on converting 2,5-DCT to the more valuable 2,4-DCT isomer.[10]

-

Catalyst: HZSM-5 zeolite is used as the catalyst. Hydrothermal treatment of the catalyst can improve selectivity.[10]

-

Experimental Setup: a. A fixed-bed reactor is used, often housed within a heating furnace.[14] b. Nitrogen gas is used as a carrier, with its flow rate controlled by a mass flow meter.[14] c. This compound is introduced into the system via a constant flow feed pump.[14] d. The liquid feed is passed through a vaporization preheating furnace before entering the reactor containing the catalyst.[14]

-

Reaction Conditions: The isomerization is carried out under atmospheric pressure at a temperature of approximately 350°C.[10]

-

Product Collection: The reaction products exit the reactor, are cooled in a condenser (connected to a low-temperature thermostatic water tank), and collected in a collection jar for analysis.[14]

-

Results: This process can achieve a selectivity of over 78% for 2,4-Dichlorotoluene using a hydrothermally modified HZSM-5 catalyst.[10]

Applications and Significance

This compound is a versatile chemical intermediate with applications across several industries.

-

Agrochemicals: It is a key starting material for the synthesis of herbicides and pesticides.[1][3][4] For instance, it is a precursor to 2,5-dichloro-3-aminobenzoic acid.[1]

-

Pharmaceuticals: The compound and its derivatives are used in the synthesis of active pharmaceutical ingredients (APIs).[1][3][4]

-

Dyes and Pigments: It serves as an intermediate in the manufacturing of various dyes.[1]

-

Polymers: It is used as a monomer in the production of high-performance, heat-resistant polymers such as polyether sulfone and polyether ketone.[12]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards Identification: It is harmful if inhaled and may cause respiratory irritation.[5][15][16] It can also cause skin and serious eye irritation.[2][3][16]

-

Precautionary Measures:

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[15]

-

Skin Contact: Wash off with soap and plenty of water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[5][15]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[15]

-

-

Storage and Disposal: Store in a well-ventilated, dry, and cool place in tightly closed containers.[5] Dispose of contents and container to an approved waste disposal plant.[5] Incompatible materials include strong oxidizing agents and strong bases.[5]

References

- 1. This compound|Chemical Intermediate for Research [benchchem.com]

- 2. CAS 19398-61-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. archivemarketresearch.com [archivemarketresearch.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C7H6Cl2 | CID 29572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 19398-61-9 [m.chemicalbook.com]

- 8. This compound | 19398-61-9 [chemicalbook.com]

- 9. This compound(19398-61-9) 1H NMR [m.chemicalbook.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. US4031146A - Process for the production of this compound - Google Patents [patents.google.com]

- 12. US4822928A - Process for producing this compound - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

- 15. capotchem.com [capotchem.com]

- 16. cpachem.com [cpachem.com]

A Technical Guide to the Synthesis of 2,5-Dichlorotoluene: A Review of Historical and Contemporary Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichlorotoluene is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, dyes, and heat-resistant polymers.[1][2][3] Its utility stems from the specific arrangement of the chlorine and methyl substituents on the benzene ring, which allows for a variety of subsequent chemical transformations. This technical guide provides a comprehensive review of the synthesis of this compound, with a focus on both historical and contemporary methods. Detailed experimental protocols for key synthesis strategies are provided, and quantitative data are summarized for comparative analysis. Furthermore, reaction pathways are visualized to facilitate a deeper understanding of the chemical transformations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, purification, and application in further synthetic endeavors. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂ | [1][4] |

| Molecular Weight | 161.03 g/mol | [5][6] |

| CAS Number | 19398-61-9 | [1][7] |

| Appearance | Clear, colorless to light yellow liquid | [1][4][6] |

| Melting Point | 4-5 °C | [5][6][7] |

| Boiling Point | 197-200 °C | [5][6][7] |

| Density | 1.254 g/mL at 25 °C | [5][6][7] |

| Refractive Index | 1.546-1.548 | [6][7] |

| Flash Point | 79 °C | [6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [4] |

Synthesis Methodologies

The synthesis of this compound has been approached through several distinct chemical strategies. Historically, methods involving the diazotization of substituted anilines were prevalent.[8] More contemporary methods often focus on the direct chlorination of toluene or its derivatives, aiming for high selectivity and yield.[2][8]

Synthesis via Chlorination of Toluene Derivatives

The direct chlorination of toluene to produce dichlorotoluenes often results in a mixture of isomers, with 2,4- and 2,6-dichlorotoluene being the major products due to the ortho-para directing effects of the methyl group.[3] However, specific strategies have been developed to enhance the yield of the 2,5-isomer.

One approach involves the chlorination of o-chlorotoluene in the presence of a specialized catalyst system. This method can significantly increase the proportion of this compound in the resulting dichlorotoluene mixture.[8]

Experimental Protocol:

-

Reactants: o-chlorotoluene, chlorine gas.

-

Catalyst System: A ring-chlorination catalyst (e.g., iron, ferrocene, zirconium tetrachloride, aluminum chloride) and a co-catalyst that is sulfur or a compound containing divalent sulfur (e.g., sulfur monochloride).[8] The catalyst system can also be a metal sulfide.[8]

-

Procedure:

-

o-Chlorotoluene is contacted with chlorine gas in the presence of the catalyst system.

-

The reaction temperature is maintained between -20 °C and 70 °C, with a preferred range of 20 °C to 50 °C.[8]

-

Chlorination is continued until the reaction mixture contains at least 50% dichlorotoluenes.[8]

-

The resulting mixture of chlorotoluenes is then subjected to fractional distillation to separate the dichlorotoluene fraction from monochlorotoluene and trichlorotoluenes.

-

The dichlorotoluene fraction, which contains at least 55% this compound, can be further purified by fractional distillation or crystallization to obtain substantially pure this compound.[8]

-

Diagram Caption: Synthesis of this compound from o-Chlorotoluene.

A more selective method involves a two-step process: the chlorination of a 4-tert-alkyltoluene (or 4-isopropyltoluene) followed by a transalkylation reaction. This process can achieve a high yield and selectivity for this compound.[2][9]

Experimental Protocol:

-

Step 1: Chlorination

-

Reactants: 4-tert-alkyltoluene or 4-isopropyltoluene, chlorine gas.

-

Catalyst: A Friedel-Crafts catalyst such as anhydrous ferric chloride, anhydrous aluminum chloride, or anhydrous antimony chlorides, used in conjunction with sulfur or a sulfur-containing compound.[2]

-

Procedure:

-

-

Step 2: Transalkylation

-

Reactants: The 2,5-dichloro-4-substituted toluene from Step 1, toluene.

-

Catalyst: A Friedel-Crafts catalyst, typically anhydrous aluminum chloride.[2]

-

Procedure:

-

The 2,5-dichloro-4-substituted toluene is mixed with an excess of toluene.

-

The catalyst (0.01 to 3.0 molecules per molecule of the starting dichlorocompound) is added.[2][3]

-

The mixture is reacted at a temperature between 20 °C and 60 °C for several hours with vigorous agitation.[2]

-

After the reaction, the catalyst is removed by washing the mixture with water.

-

The organic layer is then distilled to yield this compound and the corresponding 4-tert-alkyltoluene or 4-isopropyltoluene as a byproduct, both in high yield (≥90%).[2][3] The byproduct can be recycled.[2]

-

-

Diagram Caption: Two-step synthesis of this compound via transalkylation.

Synthesis via the Sandmeyer Reaction

A classic and historically significant method for the synthesis of aryl halides is the Sandmeyer reaction.[10][11] This reaction involves the diazotization of an aromatic amine followed by its displacement with a halide using a copper(I) salt.[10][11] For the synthesis of this compound, 5-chloro-2-aminotoluene (5-chloro-2-toluidine) is the required starting material.[8]

Experimental Protocol:

-

Reactants: 5-chloro-2-aminotoluene, sodium nitrite, hydrochloric acid, cuprous chloride.

-

Procedure:

-

Diazotization:

-

5-chloro-2-aminotoluene is dissolved in a cold aqueous solution of hydrochloric acid.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. This forms the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate vessel, a solution of cuprous chloride in hydrochloric acid is prepared and cooled.

-

The cold diazonium salt solution is slowly added to the cuprous chloride solution.

-

Nitrogen gas evolves, and an oily layer of this compound separates.

-

-

Workup:

-

The reaction mixture is allowed to warm to room temperature.

-

The organic layer is separated, washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, and then washed again with water.

-

The crude this compound is dried over an anhydrous drying agent (e.g., magnesium sulfate or calcium chloride).

-

The final product is purified by distillation.

-

-

Diagram Caption: Synthesis of this compound via the Sandmeyer Reaction.

Applications

This compound is a versatile intermediate in the chemical industry.[1] Its primary applications include:

-

Agrochemicals: It serves as a precursor for the synthesis of herbicides and pesticides.[1][8] For instance, it is used in the production of 2,5-dichlorobenzoic acid, which is a key intermediate for the herbicide 2,5-dichloro-3-aminobenzoic acid.[8]

-

Pharmaceuticals: It is a building block in the synthesis of various active pharmaceutical ingredients.[1]

-

Dyes and Pigments: The chemical reactivity of this compound makes it a useful starting material for the production of certain dyes.[1]

-

High-Performance Polymers: It is used as a monomer in the production of heat-resistant polymers such as polyether sulfone, polyether ketone, and polyphenylene sulfide.[2][3]

-

Solvents: It can be employed as a solvent in various industrial processes.[1]

Conclusion

The synthesis of this compound can be achieved through several effective routes, each with its own advantages and historical context. While the Sandmeyer reaction represents a classic approach, modern industrial syntheses often favor methods based on the selective chlorination of toluene derivatives due to higher yields, selectivity, and the potential for recycling byproducts. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired purity, and economic considerations. The continued importance of this compound as a chemical intermediate ensures that the development of even more efficient and sustainable synthesis methods will remain an active area of research.

References

- 1. Page loading... [guidechem.com]

- 2. US4822928A - Process for producing this compound - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CAS 19398-61-9: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 19398-61-9 [m.chemicalbook.com]

- 6. This compound CAS 19398-61-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. This compound | 19398-61-9 [chemicalbook.com]

- 8. US4031146A - Process for the production of this compound - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

Spectroscopic Analysis of 2,5-Dichlorotoluene: A Technical Guide

This guide provides an in-depth overview of the key spectroscopic data for 2,5-dichlorotoluene (CAS: 19398-61-9), a significant intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

-

Molecular Formula: C₇H₆Cl₂[2]

-

Molecular Weight: 161.03 g/mol [2]

-

IUPAC Name: 1,4-dichloro-2-methylbenzene[3]

-

Appearance: Clear colorless to light yellow liquid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its chemical environment.

Proton NMR data reveals the arrangement of hydrogen atoms within the molecule. The aromatic region shows three distinct signals corresponding to the three protons on the benzene ring, while the aliphatic region shows a singlet for the methyl group protons.

Table 1: ¹H NMR Spectroscopic Data for this compound [4]

| Assignment | Chemical Shift (ppm) - 399.65 MHz | Chemical Shift (ppm) - 89.56 MHz |

| H-A | 7.207 | 7.24 |

| H-B | 7.167 | 7.19 |

| H-C | 7.061 | 7.09 |

| CH₃ (D) | 2.308 | 2.327 |

Solvent: CDCl₃

Carbon NMR provides information on the carbon skeleton of the molecule. The spectrum of this compound displays seven unique signals, corresponding to each carbon atom in the structure.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (ppm) |

| C1 | 135.8 |

| C2 | 132.4 |

| C3 | 130.5 |

| C4 | 129.1 |

| C5 | 131.7 |

| C6 | 126.9 |

| CH₃ | 19.9 |

Note: Specific peak assignments for ¹³C NMR were not explicitly found in the search results and are based on typical chemical shift ranges and substituent effects for dichlorotoluene isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to C-H, C=C aromatic, and C-Cl bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Type | Description |

| ~3050-3100 | Ar C-H | Aromatic C-H stretch |

| ~2850-2960 | C-H | Methyl C-H stretch |

| ~1475-1600 | C=C | Aromatic ring skeletal vibrations |

| ~1000-1100 | C-Cl | C-Cl stretch |

| ~800-880 | C-H | Aromatic C-H out-of-plane bending |

Data is characteristic and compiled from typical values for similar aromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound [3]

| m/z Value | Relative Intensity | Assignment |

| 160 | High | [M]⁺ (Molecular ion) |

| 162 | Moderate | [M+2]⁺ (Isotope peak due to ³⁷Cl) |

| 125 | Highest | [M-Cl]⁺ (Loss of a chlorine atom) |

| 127 | High | [(M-Cl)+2]⁺ (Isotope peak) |

The presence of two chlorine atoms results in a characteristic M, M+2, and M+4 isotope pattern for the molecular ion, although the M+4 peak is often of low intensity.

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques.

-

NMR Spectroscopy: Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and analyzed using a high-field NMR spectrometer (e.g., 400 MHz).[4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

IR Spectroscopy: Spectra can be obtained using an FTIR spectrometer. For liquid samples like this compound, this is often done neat (undiluted) using either attenuated total reflectance (ATR) sampling or by placing a thin film of the liquid between salt plates (KBr or NaCl).[3][5]

-

Mass Spectrometry: Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.[6] This allows for the separation of the compound from any impurities before it enters the mass analyzer.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS 19398-61-9 | LGC Standards [lgcstandards.com]

- 3. This compound | C7H6Cl2 | CID 29572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(19398-61-9) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2,6-Dichlorotoluene | C7H6Cl2 | CID 8368 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Reactivity of 2,5-Dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and reactivity of 2,5-dichlorotoluene, a key intermediate in the synthesis of various organic compounds. This document consolidates available data on its physicochemical properties, provides qualitative solubility information in organic solvents, and details its characteristic chemical reactions. Methodologies for solubility determination and key reaction protocols are also outlined to support laboratory applications.

Introduction

This compound (2,5-DCT) is an aromatic organic compound with the chemical formula C₇H₆Cl₂. It is a colorless to pale yellow liquid with a distinctive odor, characterized by a toluene molecule substituted with two chlorine atoms at the 2 and 5 positions of the benzene ring.[1][2] This compound serves as a crucial building block in the chemical industry, primarily utilized as an intermediate in the manufacturing of pesticides, herbicides, dyes, and pharmaceuticals.[1][3] Its utility stems from the reactivity conferred by the chlorine and methyl substituents on the aromatic ring, which allows for a variety of chemical transformations.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 19398-61-9 | [1] |

| Molecular Formula | C₇H₆Cl₂ | [1] |

| Molecular Weight | 161.03 g/mol | [4] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Melting Point | 3.2 °C | [4] |

| Boiling Point | 201 °C | [4] |

| Density | 1.254 g/mL at 25 °C | [4] |

| Water Solubility | Sparingly soluble/insoluble | [1][5] |

Solubility Profile

Qualitative Solubility in Organic Solvents

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Expected Solubility |

| Toluene | Non-polar | High |

| Benzene | Non-polar | High |

| Hexane | Non-polar | High |

| Diethyl Ether | Moderately Polar | High |

| Chloroform | Moderately Polar | High |

| Acetone | Polar Aprotic | Moderate to High |

| Ethanol | Polar Protic | Moderate |

| Methanol | Polar Protic | Moderate |

It is important to note that a solution of this compound in methanol is commercially available, indicating its solubility in this solvent.[6][7]

Experimental Protocol for Solubility Determination

A general experimental protocol for determining the solubility of a solid compound like this compound (which is a liquid at room temperature but can be solidified) in an organic solvent is outlined below. This method can be adapted for liquid-liquid solubility determination as well.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol, acetone, toluene)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge (optional)

-

Spectrophotometer or other suitable analytical instrument (e.g., GC, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the constant temperature to let the excess solute settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring no undissolved solute is transferred.

-

Alternatively, centrifuge the mixture to facilitate the separation of the excess solute.

-

-

Quantification of Solute Concentration:

-

Dilute the collected aliquot of the saturated solution to a known volume with the same solvent.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as UV-Vis spectrophotometry, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

The following diagram illustrates the general workflow for determining solubility.

Solubility Determination Workflow

Reactivity Profile

The reactivity of this compound is primarily centered around electrophilic aromatic substitution on the benzene ring and reactions involving the methyl group. The presence of two electron-withdrawing chlorine atoms deactivates the ring towards electrophilic attack, but the methyl group is an activating ortho-, para-director.

Key Reactions

-

Chlorination: Further chlorination of this compound can occur in the presence of a Lewis acid catalyst to yield trichlorotoluene isomers. The positions of further substitution will be influenced by the directing effects of the existing chlorine and methyl groups.

-

Isomerization and Redistribution: In the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can undergo isomerization to produce other dichlorotoluene isomers (e.g., 2,4-dichlorotoluene, 3,4-dichlorotoluene). Redistribution reactions can also occur, leading to the formation of monochlorotoluene, trichlorotoluene, and other chlorinated aromatic compounds.[8][9]

-

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents, which would yield 2,5-dichlorobenzoic acid. This derivative is a known herbicide.

-

Side-Chain Halogenation: Under free-radical conditions (e.g., exposure to UV light or the use of a radical initiator), halogenation can occur on the methyl group, leading to the formation of 2,5-dichlorobenzyl chloride and subsequent di- and tri-chlorinated products.

The logical relationship of this compound's reactivity is depicted in the following diagram.

References

- 1. ascelibrary.org [ascelibrary.org]

- 2. ia800607.us.archive.org [ia800607.us.archive.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Dichlorotoluene - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. espublisher.com [espublisher.com]

- 9. espublisher.com [espublisher.com]

Health and Safety Considerations for Handling 2,5-Dichlorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for the handling of 2,5-Dichlorotoluene. The information is intended for an audience of researchers, scientists, and drug development professionals who may work with this chemical. This document summarizes available toxicological data, outlines emergency procedures, and details recommended handling and storage practices.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring.[2] Its physical and chemical properties are important for understanding its behavior and potential hazards in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂ | [3] |

| Molecular Weight | 161.03 g/mol | [3] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Odor | Strong, pungent odor | [1] |

| Melting Point | 4 - 5 °C | |

| Boiling Point | 197 - 200 °C | |

| Flash Point | 79 °C | |

| Specific Gravity | 1.250 | |

| Vapor Density | 5.6 | |

| Solubility | Sparingly soluble in water | [1] |

Toxicological Data

Comprehensive toxicological data for this compound is limited.[4][5] Much of the available information is qualitative or derived from studies on similar compounds. The following tables summarize the available quantitative data and provide comparative data for the related isomer, 2,4-Dichlorotoluene.

Table 2: Acute Toxicity Data

| Endpoint | Species | Route | Value | Classification | Reference |

| LD₅₀ (this compound) | Data not available | Oral | Data not available | Not classified | [5] |

| LD₅₀ (this compound) | Data not available | Dermal | Data not available | Not classified | [5] |

| LC₅₀ (this compound) | Data not available | Inhalation | Data not available | Harmful if inhaled[6] | [5] |

| LD₅₀ (2,4-Dichlorotoluene) | Rat | Oral | 2400 mg/kg | Harmful if swallowed | [7] |

| LC₅₀ (2,4-Dichlorotoluene) | Rat | Inhalation | > 2669 mg/m³ (4 h) | Not classified | [7] |

Table 3: Irritation and Sensitization Data

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation/Corrosion | Data not available | May cause skin irritation | Irritant | [1] |

| Eye Irritation/Corrosion | Rabbit | Minimally irritating | Not classified | [4] |

| Respiratory Sensitization | Data not available | Data not available | Not classified | |

| Skin Sensitization | Data not available | Data not available | Not classified |

Table 4: Carcinogenicity, Mutagenicity, and Reproductive Toxicity

| Endpoint | Test System | Result | Classification | Reference |

| Carcinogenicity | No component is identified as a probable, possible or confirmed human carcinogen by IARC. | Data not available | Not classified | [4] |

| Mutagenicity | Data not available | Data not available | Not classified | |

| Reproductive Toxicity | Data not available | Data not available | Not classified | [4] |

Hazard Identification and Risk Management

A systematic approach to hazard identification and risk management is crucial when handling this compound. The following diagram illustrates a typical workflow for this process.

Caption: Workflow for hazard identification and risk management.

Experimental Protocols for Safety Assessment

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemicals. The following are detailed methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD 423)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Fasting: Animals are housed individually and fasted (food, but not water) overnight before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Stepwise Procedure: The procedure is sequential, with the outcome of the first animal determining the dose for the next. If the first animal survives, the next animal is dosed at a higher level. If the first animal dies, the next is dosed at a lower level.

-

Endpoint: The test allows for the classification of the substance into a GHS hazard category based on the number of animals that die at specific dose levels.

Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Preparation of Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application of Substance: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.

-

Exposure: The patch is left in place for 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale. The mean scores for erythema and edema are used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (OECD 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Application of Substance: A single dose (0.1 mL for liquids or 0.1 g for solids) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.[8]

-

Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[8]

-

Scoring: The severity of the eye reactions is scored according to a standardized scale. The scores are used to classify the substance's irritation potential.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Objective: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli.

Methodology:

-

Bacterial Strains: At least five strains of bacteria are used, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of E. coli (WP2 uvrA or WP2 uvrA (pKM101)) or S. typhimurium (TA102).

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver fraction from rats pre-treated with an enzyme-inducing agent. This is to determine if metabolites of the test substance are mutagenic.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations.

-

Incubation: The treated bacteria are plated on a minimal medium that lacks the amino acid the bacteria require for growth.

-

Scoring: The number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[9]

Metabolism

The metabolism of this compound in humans has not been extensively studied. However, based on the metabolism of similar chlorinated aromatic compounds, it is likely to undergo oxidation of the methyl group and hydroxylation of the aromatic ring, followed by conjugation and excretion. The following diagram illustrates a plausible metabolic pathway.

Caption: A plausible metabolic pathway for this compound.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash hands thoroughly after handling.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

In the event of an emergency, follow these procedures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Spill: Evacuate personnel to a safe area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Do not let the product enter drains.

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations. It may be necessary to use a licensed professional waste disposal service.[4] Do not dispose of it with household garbage or allow it to reach the sewage system.

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive information before handling any chemical.

References

- 1. ECHA CHEM [chem.echa.europa.eu]

- 2. Reproductive and developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemview.epa.gov [chemview.epa.gov]

- 5. oecd.org [oecd.org]

- 6. capotchem.com [capotchem.com]

- 7. fishersci.com [fishersci.com]

- 8. oecd.org [oecd.org]

- 9. biotoxicity.com [biotoxicity.com]

Environmental Fate and Degradation of 2,5-Dichlorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of 2,5-dichlorotoluene. The information presented herein is intended to support environmental risk assessments and inform research and development efforts. This document details the physicochemical properties, environmental persistence, and biotic and abiotic degradation pathways of this compound.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior and transport in the environment. Key data are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Structure | C₇H₆Cl₂ | [1][2] |

| Molecular Weight | 161.03 g/mol | [2] |

| CAS Number | 19398-61-9 | [2] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Melting Point | 4-5 °C | [2] |

| Boiling Point | 197-200 °C | [2] |

| Density | 1.254 g/mL at 25 °C | [2] |

| Vapor Pressure | 0.533 mmHg at 25 °C | |

| Water Solubility | Sparingly soluble | [1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.1 (Computed) | |

| Estimated Log K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | 3.0 - 3.7 (Estimated based on isomers) | [3][4] |

Environmental Fate and Transport

The environmental distribution of this compound is governed by its moderate volatility, low water solubility, and high affinity for organic matter.

-

Atmospheric Fate: With a vapor pressure of 0.533 mmHg at 25°C, this compound can volatilize into the atmosphere.[1] The atmospheric half-life of the related isomer, 2,6-dichlorotoluene, is estimated to be approximately 12 days, primarily due to reactions with photochemically-produced hydroxyl radicals.[3] A similar atmospheric persistence is expected for this compound.

-

Terrestrial Fate: In soil, this compound is expected to exhibit low mobility. Its high octanol-water partition coefficient (Log K_ow_ ~4.1) suggests strong adsorption to soil organic matter. The soil organic carbon-water partitioning coefficient (K_oc_) for the 2,6-isomer is estimated to be around 5,100, indicating it would be largely immobile in soil.[3]

-

Aquatic Fate: In aquatic environments, this compound will likely partition to sediment due to its hydrophobicity. Volatilization from the water surface can also be a significant removal mechanism. The half-life for volatilization from a model river and lake for its isomers is estimated to be a few hours and several days, respectively.[3] Bioconcentration in aquatic organisms is also a potential concern given its high lipophilicity.

Biotic Degradation

The primary mechanism for the environmental breakdown of this compound is microbial degradation. Aerobic pathways have been identified and are detailed below.

Aerobic Biodegradation by Ralstonia sp. strain PS12

The bacterium Ralstonia sp. strain PS12 is capable of utilizing this compound as a growth substrate.[5][6] The degradation is initiated by a multi-component enzyme system that leads to the cleavage of the aromatic ring.

The key enzymatic steps are:

-

Dioxygenation: The tetrachlorobenzene dioxygenase (TecA), a multi-component enzyme, hydroxylates the aromatic ring at the C3 and C4 positions to form a cis-dihydrodiol.[5][7]

-

Dehydrogenation: The cis-dihydrodiol is then rearomatized by chlorobenzene dihydrodiol dehydrogenase (TecB) to yield 3,6-dichloro-4-methylcatechol.[5][6]

-

Ring Cleavage: This catechol intermediate is subsequently cleaved via an ortho (or intra-diol) cleavage pathway, catalyzed by a chlorocatechol 1,2-dioxygenase.[6]

-

Further Metabolism: The resulting muconic acid derivative undergoes cycloisomerization, hydrolysis, and further enzymatic reactions to eventually enter central metabolic pathways.[6][7]

Abiotic Degradation

Abiotic processes such as hydrolysis and photolysis may also contribute to the degradation of this compound, although they are generally considered to be slower than biodegradation for this class of compounds.

-

Hydrolysis: Chlorinated aromatic compounds are generally resistant to hydrolysis under typical environmental pH and temperature conditions. Significant hydrolysis of this compound is not expected.

-

Photolysis: Direct photolysis in sunlight may occur, as dichlorotoluenes absorb light in the environmentally relevant UV spectrum. The atmospheric half-life of 2,6-dichlorotoluene is estimated to be around 12 days, which includes photochemical reactions.[3] In aqueous environments, photolysis rates can be influenced by water clarity and the presence of sensitizing substances.

Experimental Protocols

Aerobic Biodegradation in a Liquid Medium

This protocol describes a typical batch experiment to assess the aerobic biodegradation of this compound by an isolated bacterial strain.

1. Media Preparation:

-

Prepare a mineral salts medium (MSM) with the following composition per liter of deionized water:

-

K₂HPO₄: 1.8 g

-

NH₄Cl: 4.0 g

-

MgSO₄·7H₂O: 0.2 g

-

NaCl: 0.1 g

-

FeSO₄·7H₂O: 0.01 g

-

-

Adjust the pH to 7.0 and autoclave.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and add it to the sterile medium to achieve the desired final concentration (e.g., 50-100 mg/L).

2. Inoculum Preparation:

-

Grow the bacterial strain (e.g., Ralstonia sp. PS12) in a nutrient-rich medium until the late exponential phase.

-

Harvest the cells by centrifugation, wash them with sterile MSM to remove residual growth medium, and resuspend them in fresh MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).

3. Experimental Setup:

-

In sterile flasks, combine the MSM containing this compound with the prepared inoculum.

-

Include control flasks:

-

Abiotic control: Medium with this compound but no inoculum.

-

Inoculum control: Medium with inoculum but no this compound.

-

-

Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 30°C) to ensure aeration.

4. Sampling and Analysis:

-

Collect samples at regular intervals.

-

Extract the samples with a suitable organic solvent (e.g., hexane or ethyl acetate).

-

Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound and identify degradation products.

Summary and Conclusions

This compound is a persistent organic pollutant with a tendency to partition into soil, sediment, and biota. While abiotic degradation processes are slow, biodegradation, particularly under aerobic conditions by microorganisms such as Ralstonia sp. strain PS12, is a significant pathway for its removal from the environment. The degradation proceeds via dioxygenation and subsequent ortho-cleavage of the aromatic ring. Further research is needed to fully elucidate the complete degradation pathway to mineralization and to determine precise degradation rates under various environmental conditions.

References

- 1. CAS 19398-61-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 19398-61-9 [m.chemicalbook.com]

- 3. 2,6-Dichlorotoluene | C7H6Cl2 | CID 8368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of dichloromethylcatechols as central intermediates in the degradation of dichlorotoluenes by Ralstonia sp. strain PS12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of Dichloromethylcatechols as Central Intermediates in the Degradation of Dichlorotoluenes by Ralstonia sp. Strain PS12 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Determination of 2,5-Dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantitative determination of 2,5-Dichlorotoluene in various matrices. The primary focus is on a validated Gas Chromatography-Mass Spectrometry (GC-MS) method, suitable for environmental monitoring and quality control. Additionally, a foundational High-Performance Liquid Chromatography (HPLC) method is proposed for contexts where alternative or complementary analysis is required.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is based on the principles outlined in U.S. Environmental Protection Agency (EPA) Methods 524.2 and 8260, which are widely accepted for the analysis of volatile organic compounds (VOCs) in water and solid waste matrices.[1][2][3] The protocol involves sample preparation by purge and trap, followed by separation and detection using GC-MS.

Experimental Protocol: GC-MS Analysis

1.1.1. Sample Preparation (Purge and Trap - EPA Method 5030C)

This procedure is applicable to aqueous samples. For solid samples, an appropriate extraction or dissolution step would be required prior to purge and trap.

-

Apparatus: Use a commercial purge and trap system consisting of a purging device, a sorbent trap, and a desorber.

-

Sample Collection and Preservation: Collect samples in 40 mL vials with a Teflon-faced silicone septum. Ensure no headspace is present. Preserve the sample by adding hydrochloric acid (HCl) to a pH < 2. If residual chlorine is present, dechlorinate with ascorbic acid or sodium thiosulfate before pH adjustment.

-

Purging:

-

Bring the sample to ambient temperature.

-

Introduce a 5-25 mL aliquot of the sample into the purging device. The exact volume depends on the required sensitivity.

-

Add an internal standard and surrogate solution to the sample.

-

Purge the sample with an inert gas (e.g., helium) at a flow rate of approximately 40 mL/min for a set time (typically 11 minutes). The volatile this compound is transferred from the aqueous phase to the vapor phase.

-

-

Trapping: The vapor is swept through a sorbent trap (e.g., Tenax®/silica gel/carbon molecular sieve) where the analytes are retained.

-

Desorption: After purging, the trap is rapidly heated, and the trapped analytes are desorbed by backflushing with an inert gas onto the GC column.

1.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: A variety of columns are suitable, with the choice depending on the specific separation requirements. Common choices include:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 35-45°C, hold for 2-5 minutes.

-

Ramp: Increase to 180-220°C at a rate of 8-12°C/min.

-

Final hold: 2-5 minutes.

-

-

Injector: Split/splitless inlet, typically operated in splitless mode during desorption from the purge and trap system.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound are m/z 159.98 (quantifier) and m/z 125 (qualifier). A full scan mode can also be used for qualitative analysis.[5]

-

Data Presentation: Quantitative Performance of GC-MS Method